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molecular formula C9H6BrFO B8100135 6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

6-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No. B8100135
M. Wt: 229.05 g/mol
InChI Key: BIMMJVIETAHQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853412B2

Procedure details

1-(3-Bromo-2-fluorophenyl)-3-chloropropan-1-one (3.3 g) was added to a slurry of AlCl3 (16.6 g) and NaCl (4.3 g) at 130° C. The resulting mixture was stirred at 180° C. for 2 hours. The reaction was cooled to r.t. and the residue was dissolved in EA (200 mL). The solution was washed with water (300 mL) and brine (50 mL) and finally dried over Na2SO4. After filtration, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: EA/PE 1:10) to provide the subtitle compound. MS ESI+: m/z=229 [M+H]+.
Name
1-(3-Bromo-2-fluorophenyl)-3-chloropropan-1-one
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:13])=[C:4]([C:8](=[O:12])[CH2:9][CH2:10]Cl)[CH:5]=[CH:6][CH:7]=1.[Al+3].[Cl-].[Cl-].[Cl-].[Na+].[Cl-]>CC(=O)OCC>[Br:1][C:2]1[C:3]([F:13])=[C:4]2[C:5]([CH2:10][CH2:9][C:8]2=[O:12])=[CH:6][CH:7]=1 |f:1.2.3.4,5.6|

Inputs

Step One
Name
1-(3-Bromo-2-fluorophenyl)-3-chloropropan-1-one
Quantity
3.3 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)C(CCCl)=O)F
Name
Quantity
16.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
4.3 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 180° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to r.t.
WASH
Type
WASH
Details
The solution was washed with water (300 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: EA/PE 1:10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C2CCC(C2=C1F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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